2-(2,6-Difluorophenyl)-2-methyloxirane

Description

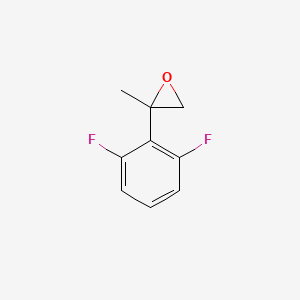

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)-2-methyloxirane |

InChI |

InChI=1S/C9H8F2O/c1-9(5-12-9)8-6(10)3-2-4-7(8)11/h2-4H,5H2,1H3 |

InChI Key |

JAMZPSBVBYNOKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Chemical Reactivity and Ring Opening Transformations of 2 2,6 Difluorophenyl 2 Methyloxirane

Nucleophilic Ring-Opening Reactions

The strained three-membered ring of epoxides makes them susceptible to nucleophilic attack, leading to ring-opening. This process can be catalyzed by either acid or base, and the regiochemical and stereochemical outcomes are highly dependent on the reaction conditions and the structure of the epoxide itself.

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of the ring-opening of 2-(2,6-difluorophenyl)-2-methyloxirane is a critical aspect of its reactivity. Nucleophilic attack can theoretically occur at either of the two carbon atoms of the epoxide ring. The outcome is dictated by a balance of steric and electronic effects.

Stereochemically, the ring-opening of epoxides via an SN2 mechanism typically proceeds with inversion of configuration at the center of attack. This means the nucleophile attacks from the side opposite to the carbon-oxygen bond of the epoxide.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the oxygen atom of the epoxide is protonated, forming a more reactive oxonium ion. youtube.com This protonation weakens the carbon-oxygen bonds and facilitates nucleophilic attack. The mechanism of acid-catalyzed ring-opening can exhibit characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org

For this compound, the tertiary carbon atom, which is also benzylic, would be expected to better stabilize a partial positive charge that develops in the transition state. Therefore, under acidic conditions, nucleophilic attack is predicted to occur preferentially at the more substituted carbon (the one bearing the methyl and difluorophenyl groups). youtube.com This pathway is favored due to the electronic stabilization provided by the phenyl ring, despite the significant steric hindrance. The reaction would proceed through a transition state with considerable carbocationic character.

Base-Catalyzed Ring Opening Mechanisms

In the presence of a strong, non-hindered base or nucleophile, the ring-opening of an unsymmetrical epoxide generally follows an SN2 mechanism. libretexts.org In this scenario, the nucleophile attacks the less sterically hindered carbon atom. For this compound, the methylene (B1212753) (-CH2-) carbon is significantly less sterically encumbered than the tertiary carbon.

Therefore, under basic conditions, it is anticipated that nucleophilic attack will occur at the less substituted carbon, leading to the formation of a secondary alcohol. This regioselectivity is primarily governed by steric factors, as the strong nucleophile will more readily approach the more accessible carbon atom. pressbooks.pub

Reactivity with Specific Nucleophiles

The nature of the nucleophile plays a crucial role in the outcome of the ring-opening reaction.

The reaction of epoxides with alcohols, known as alcoholysis, results in the formation of β-alkoxyalcohols. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Alcoholysis: In the presence of an acid catalyst, an alcohol will attack the protonated epoxide. Following the principles of acid-catalyzed ring-opening, the alcohol is expected to attack the more substituted carbon of this compound.

Base-Catalyzed Alcoholysis: Under basic conditions, an alkoxide ion (the conjugate base of the alcohol) will act as the nucleophile. The attack will preferentially occur at the less sterically hindered carbon atom of the epoxide ring.

A summary of the predicted regioselectivity for the alcoholysis of this compound is presented in the table below.

| Catalyst | Site of Nucleophilic Attack | Predicted Major Product Structure |

| Acid | More substituted carbon | Tertiary ether, secondary alcohol |

| Base | Less substituted carbon | Primary ether, tertiary alcohol |

Thiol-Mediated Transformations

The ring-opening of epoxides with sulfur-based nucleophiles, such as thiols, is a common and efficient method for the formation of β-hydroxy thioethers. These reactions typically proceed via an SN2 mechanism. In the case of this compound, the reaction outcome depends on the reaction conditions, specifically whether the reaction is base-catalyzed.

Under basic conditions, the thiol is deprotonated to form a more potent thiolate anion. This strong nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. youtube.commasterorganicchemistry.com For the target molecule, this would be the secondary carbon (C3), leading to the formation of a single regioisomer where the sulfur atom is attached to the less substituted carbon and the hydroxyl group is formed at the tertiary benzylic carbon.

The general reaction scheme is as follows:

Step 1: Deprotonation of the thiol (R-SH) by a base to form the thiolate (R-S⁻).

Step 2: Nucleophilic attack of the thiolate on the less hindered C3 carbon of the oxirane ring.

Step 3: Protonation of the resulting alkoxide during workup to yield the final β-hydroxy thioether product.

The high regioselectivity of this reaction is a hallmark of SN2-type epoxide openings with strong nucleophiles. youtube.com

| Thiol Reagent | Conditions | Expected Major Product | Mechanism |

|---|---|---|---|

| Benzenethiol | Base (e.g., NaH) | 1-(2,6-Difluorophenyl)-1-methyl-2-(phenylthio)ethan-1-ol | SN2 attack at the less substituted carbon |

| Ethanethiol | Base (e.g., NaOEt) | 1-(2,6-Difluorophenyl)-2-(ethylthio)ethan-1-ol | SN2 attack at the less substituted carbon |

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with epoxides to yield valuable β-amino alcohols. Similar to thiolates, these reactions generally follow an SN2 pathway where the nucleophile attacks the less sterically hindered carbon atom. nih.gov The reaction of this compound with amines is expected to proceed with high regioselectivity, affording 2-amino-1-(2,6-difluorophenyl)-1-methylethan-1-ol derivatives.

The reactivity can be influenced by the steric bulk of the amine. While less hindered amines like ammonia or methylamine (B109427) are expected to react efficiently, bulkier secondary amines may react more slowly. In reactions involving fluorine-containing epoxypropanoates, high regioselectivity has been observed, with the nucleophile attacking the carbon atom distal to the fluorinated group. nih.gov A similar outcome is predicted for the target oxirane.

| Nitrogen Nucleophile | Expected Product | Reaction Pathway |

|---|---|---|

| Ammonia (NH₃) | 2-Amino-1-(2,6-difluorophenyl)-1-methylethan-1-ol | Regioselective SN2 ring-opening |

| Aniline (C₆H₅NH₂) | 1-(2,6-Difluorophenyl)-1-methyl-2-(phenylamino)ethan-1-ol | Regioselective SN2 ring-opening |

| Sodium Azide (B81097) (NaN₃) | 2-Azido-1-(2,6-difluorophenyl)-1-methylethan-1-ol | Regioselective SN2 ring-opening |

Organometallic Reagent Additions (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard (RMgX) and organolithium (RLi) reagents, are potent carbon nucleophiles that readily open epoxide rings to form new carbon-carbon bonds. libretexts.orgyoutube.com These reactions are synthetically valuable as they result in the formation of alcohols with an extended carbon skeleton.

As strong nucleophiles, Grignard reagents typically attack epoxides at the less substituted carbon via an SN2 mechanism. masterorganicchemistry.comchemistrysteps.com For this compound, this would involve an attack at the C3 position. However, a complicating factor with Grignard reagents is the presence of magnesium halides (MgX₂), which are Lewis acids. acs.org Lewis acids can coordinate to the epoxide oxygen, promoting ring-opening to form a carbocation-like intermediate. For an aryl-substituted epoxide, this activation would favor cleavage at the tertiary benzylic carbon (C2), which can better stabilize a positive charge. This can lead to a mixture of products or favor attack at the more substituted carbon. acs.orgmsu.edu

Furthermore, Lewis acid catalysis can also induce rearrangement of the epoxide to an aldehyde or ketone prior to nucleophilic addition. acs.org Therefore, the reaction of this compound with a Grignard reagent could potentially yield a mixture of regioisomers, with the exact ratio depending on the specific Grignard reagent, solvent, and reaction conditions.

| Reaction Pathway | Intermediate | Final Product Type |

|---|---|---|

| Direct SN2 Attack | Alkoxide from attack at C3 | Tertiary Alcohol (Major product expected) |

| Lewis Acid-Assisted Attack | Carbocation-like species at C2 | Secondary Alcohol (Minor product) |

| Rearrangement then Addition | Aldehyde intermediate | Secondary Alcohol (via rearranged intermediate) |

Electrophilic Transformations

Electrophilic transformations of epoxides involve the initial activation of the ring by an electrophile, typically a Brønsted or Lewis acid. This coordination to the epoxide oxygen enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack, even by weak nucleophiles. nih.gov

For an unsymmetrical epoxide like this compound, the regioselectivity of the subsequent nucleophilic attack is dictated by the stability of the resulting carbocation-like transition state. The attack will occur at the carbon atom that can best support a partial positive charge. In this case, the tertiary benzylic carbon (C2) is significantly more stabilized than the secondary carbon (C3). Consequently, under acidic conditions, nucleophilic attack is expected to occur predominantly at the C2 position. This is in direct contrast to the regioselectivity observed under basic or neutral conditions with strong nucleophiles.

For example, the acid-catalyzed hydrolysis or alcoholysis would lead to the formation of a diol or an alkoxy alcohol, respectively, with the incoming nucleophile (water or alcohol) adding to the quaternary carbon.

Rearrangement Reactions of the Oxirane Ring

Epoxides, particularly those bearing aryl substituents, are known to undergo acid-catalyzed rearrangements to form carbonyl compounds. libretexts.org This transformation, often referred to as the Meinwald rearrangement, proceeds through a carbocation intermediate formed by the cleavage of a protonated C-O bond. nih.govresearchgate.net

In the case of this compound, protonation of the epoxide oxygen followed by ring-opening at the tertiary benzylic carbon would generate a tertiary carbocation. This intermediate can then undergo a 1,2-hydride shift from the adjacent carbon, leading to the formation of 2-(2,6-difluorophenyl)propanal. Alternatively, if a substituent other than hydrogen were present at C3, a 1,2-alkyl or 1,2-aryl shift could occur. The relative migratory aptitude of the groups attached to the carbocation center would determine the final product. Given the structure, a hydride shift is the most plausible pathway, resulting in an aldehyde.

Transition Metal-Catalyzed Ring Transformations

Transition metals, particularly palladium, gold, and indium, can catalyze a diverse range of transformations involving epoxides. mdpi.comrsc.org These reactions often proceed through mechanisms distinct from classical acid- or base-catalyzed pathways, enabling unique reactivity and selectivity. For aryl-substituted epoxides, transition metal catalysts can facilitate various processes, including isomerizations, ring-expansions, and cross-coupling reactions. rsc.orgresearchgate.net

For example, palladium catalysts are widely used in cross-coupling reactions. mdpi.commdpi.com A plausible transformation for this compound could involve a palladium-catalyzed reaction with an organometallic reagent, potentially leading to a ring-opened product through a different mechanism than a standard Grignard addition. Furthermore, catalysts like PtCl₂, AuCl₃, or GaCl₃ are known to effect cycloisomerization reactions in substrates containing both an epoxide and an arene, which could lead to complex heterocyclic structures. researchgate.net The specific outcome of a transition metal-catalyzed reaction is highly dependent on the choice of metal, ligand, and reaction conditions.

Computational and Theoretical Studies on 2 2,6 Difluorophenyl 2 Methyloxirane

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of 2-(2,6-difluorophenyl)-2-methyloxirane. The presence of the 2,6-difluorophenyl group significantly influences the electron distribution within the molecule. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which modulates the electronic character of the phenyl ring and, consequently, the attached oxirane ring. vulcanchem.com

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure of such molecules. researchgate.netajchem-a.com Calculations using basis sets like 6-311++G(d,p) can provide detailed information on molecular geometry, bond lengths, and bond angles. ajchem-a.com For analogous aromatic compounds, DFT studies have been used to analyze the molecular electrostatic potential (MEP), which helps in identifying the regions of the molecule that are electron-rich or electron-poor. ajchem-a.comresearchgate.net In the case of this compound, the MEP would likely show a region of negative potential around the oxygen atom of the oxirane ring, indicating its nucleophilic character, and regions of positive potential on the carbon atoms of the oxirane, highlighting their electrophilic nature.

Furthermore, Frontier Molecular Orbital (HOMO-LUMO) analysis can offer insights into the reactivity of the molecule. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as their energy gap, are key indicators of chemical reactivity and kinetic stability. ajchem-a.com For this compound, the LUMO is expected to be localized on the C-O antibonding orbitals of the oxirane ring, making it susceptible to nucleophilic attack.

| Property | Value |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (HOMO-LUMO) | 5.5 eV |

This table is generated based on data from a study on a different fluorinated compound to illustrate the type of information obtained from quantum chemical calculations. ajchem-a.com

Mechanistic Elucidation of Reaction Pathways via DFT Calculations

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving oxiranes, such as ring-opening reactions, DFT can be used to map out the potential energy surface, identify transition states, and calculate activation energies for different possible pathways. mdpi.com

In the case of this compound, a key reaction is the nucleophilic ring-opening. This can proceed via two main pathways, depending on whether the nucleophile attacks the more substituted (tertiary) carbon or the less substituted (secondary) carbon of the oxirane ring. DFT calculations can help determine which of these pathways is energetically more favorable. The calculations would involve optimizing the geometries of the reactants, the transition states for both possible attacks, and the resulting products.

For perfluorinated epoxides, it has been observed that nucleophiles can preferentially attack the more hindered carbon atom, which is contrary to the general rule for non-fluorinated epoxides. mdpi.com This unusual regioselectivity is attributed to the electronic effects of the fluorine substituents, which can strengthen the C-O bond at the less substituted carbon through negative hyperconjugation. mdpi.com DFT studies on this compound could reveal whether similar effects are at play, leading to unexpected regioselectivity in its reactions.

Prediction of Reactivity and Regioselectivity

Computational models can be used to predict the reactivity and regioselectivity of this compound in various reactions. The electronic effects of the 2,6-difluorophenyl group are expected to play a dominant role in determining the regioselectivity of the oxirane ring opening. The strong electron-withdrawing nature of this group enhances the electrophilicity of the oxirane carbons, making them more susceptible to nucleophilic attack.

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is generally governed by a combination of steric and electronic factors. Under basic or neutral conditions, attack at the less sterically hindered carbon is typically favored. However, the presence of the difluorophenyl group introduces significant electronic perturbations. Computational analysis of the partial charges on the oxirane carbons can provide a preliminary indication of the likely site of attack.

A distortion/interaction activation strain analysis, which has been applied to other fluorinated epoxides, could provide deeper insight. mdpi.com This analysis separates the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the deformed reactants. Such an analysis for this compound could reveal that the preference for attack at a particular carbon is due to a lower distortion energy for that pathway. mdpi.com

Conformational Analysis and Steric Effects of Fluoroaryl Substituents

The conformational preferences of molecules containing ortho-substituted aryl groups are significantly influenced by steric and electronic interactions. nih.govnih.govmdpi.com For this compound, the rotation around the single bond connecting the phenyl ring and the oxirane ring is a key conformational variable.

DFT calculations can be used to determine the rotational barrier and identify the most stable conformers. nih.gov In related ortho-fluoro-substituted compounds, it has been found that conformations that minimize steric repulsion and optimize favorable electronic interactions, such as C-F/π interactions, are preferred. nih.gov For this compound, the two fluorine atoms in the ortho positions create significant steric hindrance, which will likely restrict the rotation of the phenyl group and favor a conformation where the plane of the phenyl ring is perpendicular to the plane of the oxirane ring.

The steric bulk of the 2,6-difluorophenyl group also influences the accessibility of the two electrophilic carbons of the oxirane ring to an incoming nucleophile. This steric hindrance can reinforce or counteract the electronic effects in determining the regioselectivity of reactions.

Table 2: Rotational Energy Barriers for Related Ortho-Substituted Aromatic Compounds (Note: This data is for representative ortho-substituted compounds to illustrate the magnitude of rotational barriers.)

| Compound | Rotational Barrier (kcal/mol) |

| o-Fluoro-Substituted Z-Azobenzene | 6-9 |

| Symmetrically ortho-Disubstituted Carvacrol Derivatives | 14-17 |

This table is generated based on data from studies on different ortho-substituted compounds to provide a qualitative understanding of the steric effects. nih.govmdpi.com

Solvent Effects on Reaction Energetics and Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. chemrxiv.orgresearchgate.net Computational models can be used to study these solvent effects on the reactions of this compound. Both implicit and explicit solvent models can be employed in DFT calculations to simulate the reaction environment. chemrxiv.orgnsf.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nsf.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For reactions involving charged intermediates or transition states, such as the ring-opening of an epoxide, polar solvents are expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction.

Explicit solvent models, where a number of solvent molecules are included in the quantum mechanical calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nsf.gov For instance, in protic solvents, hydrogen bonding to the oxygen atom of the oxirane ring can further polarize the C-O bonds, making the carbon atoms more electrophilic and facilitating nucleophilic attack.

Computational studies on related SN2 reactions have shown that different solvent models can predict varying effects on the reaction barriers. chemrxiv.orgresearchgate.net Therefore, a careful choice of computational model is necessary to accurately predict the influence of the solvent on the energetics and pathways of reactions involving this compound.

Role of 2 2,6 Difluorophenyl 2 Methyloxirane As a Synthetic Intermediate

Building Block for Complex Polyfunctional Compounds

Epoxides, or oxiranes, are well-established as valuable three-carbon building blocks in synthetic chemistry. The inherent ring strain of the three-membered ring makes them susceptible to nucleophilic attack, leading to a wide array of functionalized products. 2-(2,6-Difluorophenyl)-2-methyloxirane leverages this reactivity, enabling the introduction of a 2,6-difluorophenyl group and a hydroxyl group in a single, efficient step.

The reaction of this oxirane with various nucleophiles (e.g., organometallics, amines, alkoxides, azides) can generate a diverse range of polyfunctional compounds. The presence of the difluorophenyl group is particularly significant, as selectively fluorinated motifs are of considerable interest in medicinal and materials chemistry. researchgate.net The strategic incorporation of fluorine atoms can profoundly influence a molecule's conformational preferences, binding affinities, and metabolic stability. Consequently, this compound serves as a key precursor for creating complex structures where the precise placement of fluorine is crucial for tailoring molecular properties.

Precursor to Fluorinated Alcohols and Diols

A primary application of epoxides is in the synthesis of alcohols and diols. The electrophilic epoxide ring of this compound is an ideal candidate for ring-opening reactions that generate these valuable products. vulcanchem.com

Fluorinated Diols : Acid-catalyzed or base-catalyzed hydrolysis of the oxirane ring introduces two hydroxyl groups. The reaction with water under acidic conditions, for example, will cleave the epoxide to yield 1-(2,6-difluorophenyl)-1-methyl-ethane-1,2-diol. These fluorinated diols are themselves valuable intermediates for further synthetic transformations.

Fluorinated Alcohols : Reaction with a broad range of nucleophiles results in the formation of highly functionalized fluorinated alcohols. For instance, nucleophilic attack by amines can yield β-amino alcohols, which are important structural motifs in many pharmaceutical compounds. vulcanchem.com Similarly, reactions with organometallic reagents like Grignard or organolithium compounds can lead to the formation of more complex tertiary alcohols with new carbon-carbon bonds. The oxidation of such alcohols can subsequently produce corresponding ketones or carboxylic acids. nih.gov

The utility of fluorinated alcohols as solvents and additives in synthetic chemistry is well-documented, and their incorporation into larger molecules can significantly alter biological and material properties. nih.gov

Intermediate in the Synthesis of Heterocyclic Systems (e.g., Triazole Derivatives, Pyrimidinones)

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. This compound is a strategic starting material for constructing various fluorinated heterocyclic systems, including triazoles and pyrimidinones. derpharmachemica.com

Triazole Derivatives : 1,2,3-Triazoles are a prominent class of heterocycles with diverse applications. nih.govrdd.edu.iq The synthesis of triazole derivatives from the title oxirane can be envisioned through a multi-step sequence. A common route involves the ring-opening of the epoxide with an azide (B81097) nucleophile, such as sodium azide, to produce an azido (B1232118) alcohol intermediate. This intermediate can then be further elaborated and cyclized to form the triazole ring. For example, the hydroxyl group can be converted into an alkyne, setting the stage for an intramolecular azide-alkyne cycloaddition. Alternatively, intermediates derived from the oxirane could be transformed into substrates that react with azide sources to yield triazoles. nih.gov

Pyrimidinone Derivatives : Pyrimidinones are another important class of heterocycles found in many biologically active molecules. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with urea (B33335) or a related reagent. The this compound can be converted into a suitable precursor, such as a β-hydroxy ketone, through regioselective ring-opening. This precursor can then be oxidized and cyclized to furnish the target pyrimidinone scaffold. The development of synthetic routes to fused pyrimidine (B1678525) systems is an active area of research due to their pharmacological significance. derpharmachemica.com

| Heterocyclic System | Potential Precursor from Oxirane | Key Transformation(s) |

| Triazole Derivatives | Azido alcohol | Ring-opening with NaN₃ followed by intramolecular cyclization |

| Pyrimidinone Derivatives | β-Hydroxy ketone | Ring-opening, oxidation, and cyclocondensation with urea |

| Fused Pyrimidines | Functionalized aminoazines | Conversion to intermediates for tandem chlorination-cyclisation |

Applications in the Construction of Chiral Scaffolds

Chirality is a critical feature in modern drug design, as different enantiomers of a molecule often exhibit vastly different biological activities. researchgate.net Axially chiral scaffolds, in particular, are found in numerous pharmaceutical agents and chiral ligands. rsc.org this compound possesses a stereogenic center at the C2 position of the oxirane ring, making it a valuable chiral building block.

By using an enantiomerically pure form of this oxirane, chemists can engage in asymmetric synthesis. The ring-opening reactions of chiral epoxides are often highly stereospecific or stereoselective. For example, nucleophilic attack typically proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the site of attack. This allows for the reliable transfer of chirality from the starting epoxide to the more complex product. This strategy is fundamental to constructing chiral scaffolds where the three-dimensional arrangement of atoms is precisely controlled, which is essential for achieving selective interactions with biological targets. The use of chiral starting materials like this oxirane is a powerful approach in the synthesis of enantiopure drugs and catalysts. nih.govmdpi.com

Derivatization for Analytical Characterization by Advanced Chromatographic Techniques

The accurate analysis of chemical compounds is crucial for process monitoring and quality control. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for separation and quantification. However, some compounds may exhibit poor chromatographic behavior or lack a suitable chromophore for detection. mdpi.com Chemical derivatization is a powerful strategy to overcome these limitations. researchgate.netactascientific.com

This compound, with its reactive epoxide ring, is well-suited for derivatization. The goal of derivatization is to modify the analyte to improve its properties for a specific analytical method. researchgate.net

For HPLC Analysis : To enhance UV or fluorescence detection, the oxirane can be reacted with a nucleophilic reagent that contains a chromophore or fluorophore. nih.govacademicjournals.org Ring-opening the epoxide with such a reagent attaches a strongly absorbing or emitting tag to the molecule, significantly lowering the limit of detection. mdpi.com

For GC Analysis : GC requires analytes to be volatile and thermally stable. The diols formed from the hydrolysis of the oxirane may have low volatility due to hydrogen bonding. These diols can be derivatized, for example, through silylation (reaction with a reagent like trimethylsilyl (B98337) chloride) to convert the polar -OH groups into nonpolar and more volatile -OSi(CH₃)₃ ethers. This process reduces intermolecular interactions and improves peak shape and resolution during GC analysis. researchgate.net

| Analytical Technique | Derivatization Goal | Example Reagent/Reaction | Resulting Functional Group |

| HPLC-UV/Fluorescence | Enhance detectability | Reagent with a naphthalene (B1677914) or pyrene (B120774) moiety | Fluorescent ester or ether |

| Gas Chromatography (GC) | Increase volatility and thermal stability | Trimethylsilyl chloride (TMS) | Silyl ether |

| LC-MS/MS | Improve ionization efficiency | Reagent with a readily ionizable group | Amine or quaternary ammonium (B1175870) salt |

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to similar epoxides often rely on traditional methods such as the epoxidation of the corresponding alkene, 1-(2,6-difluorophenyl)prop-1-ene, using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key areas for investigation include:

Catalytic Asymmetric Epoxidation: The development of chiral catalysts for the enantioselective epoxidation of 1-(2,6-difluorophenyl)prop-1-ene would be a significant advancement, providing access to enantiopure forms of the epoxide. This could involve exploring manganese-salen complexes, titanium-tartrate systems, or novel organocatalysts. nih.gov

Green Oxidation Systems: A move away from stoichiometric peroxy acids towards catalytic systems employing environmentally benign oxidants such as hydrogen peroxide or even molecular oxygen is crucial. bohrium.com Research into robust catalysts, potentially based on transition metals like iron, manganese, or ruthenium, that can activate these green oxidants for efficient epoxidation is a key goal. cardiff.ac.uk

Biocatalysis: The use of enzymes, such as monooxygenases, for the stereoselective epoxidation of the parent alkene offers a highly sustainable and selective alternative. nih.gov Directed evolution could be employed to tailor enzymes for high activity and selectivity towards this specific substrate.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Method | Potential Catalyst/Reagent | Anticipated Advantages | Key Research Challenge |

| Asymmetric Epoxidation | Chiral Mn(salen), Ti(OiPr)₄/DET | High enantioselectivity | Catalyst design for hindered substrate |

| Green Oxidation | Fe or Mn-based catalysts with H₂O₂ | Environmental sustainability, atom economy | Catalyst stability and selectivity |

| Biocatalysis | Styrene Monooxygenase variants | High enantiopurity, mild conditions | Enzyme engineering for substrate scope |

Exploration of Underutilized Reactivity Modes

The reactivity of epoxides is well-established, primarily involving nucleophilic ring-opening reactions. nih.gov However, the electronic influence of the 2,6-difluorophenyl group may unlock novel or underutilized reactivity patterns for 2-(2,6-difluorophenyl)-2-methyloxirane.

Future research should explore:

Lewis Acid-Catalyzed Rearrangements: Investigation into rearrangements of the epoxide to form valuable carbonyl compounds or other isomeric structures, catalyzed by Lewis acids. The fluorine substituents may influence the migratory aptitude of the aryl group.

Ring-Opening Polymerization: The potential for this epoxide to act as a monomer in ring-opening polymerization to produce polyethers with unique properties endowed by the fluorinated aromatic side chains could be explored. unimi.it

Tandem Reactions: Designing one-pot tandem reactions where the epoxide is generated in situ and then undergoes a subsequent transformation, such as a ring-opening/cyclization cascade, would be a highly efficient approach to complex molecule synthesis.

Advanced Computational Modeling for Precise Mechanistic Predictions

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the reactivity and properties of this compound, guiding experimental design and interpretation.

Key areas for computational investigation include:

Transition State Analysis: Modeling the transition states of various ring-opening reactions (acid-catalyzed vs. base-catalyzed) to predict regioselectivity and stereoselectivity. rsc.org The electronic effects of the fluorine atoms on the stability of potential carbocationic intermediates in SN1-type openings can be elucidated.

Catalyst-Substrate Interactions: Simulating the interaction of the epoxide with potential chiral catalysts to predict the most effective catalyst scaffolds for enantioselective transformations and to understand the origins of stereocontrol.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the characterization and confirmation of the structure of the epoxide and its reaction products.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis and study of this compound can be achieved through the adoption of flow chemistry and automated synthesis platforms. imperial.ac.ukresearchgate.net These technologies offer significant advantages in terms of safety, efficiency, and scalability.

Future directions in this area are:

Continuous Flow Synthesis: Developing a continuous flow process for the epoxidation of 1-(2,6-difluorophenyl)prop-1-ene. pharmtech.com This would allow for precise control over reaction parameters (temperature, pressure, residence time), potentially leading to higher yields and selectivity. The use of immobilized catalysts or reagents in packed-bed reactors would simplify purification.

Automated Reaction Optimization: Employing automated synthesis platforms for high-throughput screening of reaction conditions (catalysts, solvents, temperatures) to rapidly identify optimal protocols for the synthesis and subsequent transformations of the epoxide. nih.gov

In-line Analysis: Integrating in-line analytical techniques (e.g., IR, NMR) into a flow setup to enable real-time monitoring of reaction progress and facilitate rapid optimization.

Design of New Catalytic Systems for Enantioselective Transformations

The creation of enantiomerically pure compounds from this compound is a primary goal for its potential application in pharmaceuticals or materials science. This necessitates the design of novel catalytic systems.

Key research areas include:

Kinetic Resolution: Developing chiral catalysts that can selectively react with one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enriched. wikipedia.org This could be achieved through enantioselective ring-opening with various nucleophiles catalyzed by chiral Lewis acids or organocatalysts.

Dynamic Kinetic Resolution: Combining a catalyst for the kinetic resolution with a second catalyst that racemizes the starting epoxide in situ. wikipedia.org This would, in principle, allow for the conversion of the entire racemic mixture into a single enantiomer of the product.

Asymmetric Desymmetrization: While not directly applicable to the chiral epoxide itself, the design of catalysts for the desymmetrization of related prochiral substrates to form this or similar chiral epoxides is a highly valuable endeavor.

The potential catalytic approaches for achieving enantiopure derivatives are summarized in Table 2.

| Transformation | Catalyst Type | Potential Nucleophile/Reagent | Desired Outcome |

| Kinetic Resolution | Chiral Salen-Co(III) complexes | Water, Alcohols, Amines | Enantioenriched epoxide and diol/ether/amino alcohol |

| Dynamic Kinetic Resolution | Chiral Lewis Acid + Racemization Catalyst | Various Nucleophiles | Single enantiomer of the ring-opened product |

| Enantioselective Ring-Opening | Chiral Phosphoric Acids, Amino-thioureas | Thiols, Azides, Cyanides | Enantioenriched functionalized products |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-(2,6-difluorophenyl)-2-methyloxirane, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via epoxidation of fluorinated allylic alcohols or through nucleophilic substitution reactions. For example, fluorinated benzaldehydes (e.g., 2,6-difluorobenzaldehyde) are often used as precursors, followed by condensation with epoxide-forming reagents like meta-chloroperbenzoic acid (mCPBA) . Optimization involves adjusting catalysts (e.g., Sharpless asymmetric conditions for enantiomeric control) and temperature (typically 0–25°C to avoid racemization). Reaction progress is monitored via HPLC or TLC, with purity confirmed by NMR .

Q. How can the stereochemical configuration of this compound be characterized?

- Methodology : Chiral chromatography (e.g., HPLC with chiral stationary phases) or polarimetry is used to determine enantiomeric excess (ee). X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable. Comparative analysis of NMR chemical shifts between enantiomers can also reveal configuration differences .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : , , and NMR confirm substituent positions and fluorination patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How does the fluorination pattern (2,6-difluoro substitution) influence the reactivity of the oxirane ring in nucleophilic ring-opening reactions?

- Methodology : The electron-withdrawing fluorine groups activate the oxirane ring toward nucleophilic attack. Comparative studies with non-fluorinated analogs show accelerated reaction rates with amines or thiols. Kinetic experiments under controlled pH and solvent conditions (e.g., DMF or THF) quantify reactivity differences. Computational modeling (DFT) further elucidates electronic effects .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Methodology : Use of low-temperature conditions (−20°C to 0°C) and non-polar solvents (e.g., hexane) reduces thermal racemization. Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s salen complexes) enhance enantioselectivity. Post-synthesis purification via recrystallization in chiral solvents further refines ee .

Q. How can this compound serve as a precursor for fluorinated bioactive molecules, such as agrochemicals or pharmaceuticals?

- Methodology : The oxirane ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, alcohols) to generate fluorinated intermediates. For example, coupling with indole derivatives yields thiazoline-amide compounds with fungicidal activity (e.g., Example I-1 in ). Biological assays (e.g., MIC tests against Fusarium spp.) validate efficacy.

Q. What contradictions exist in reported synthetic yields or purity data for this compound, and how can they be resolved?

- Methodology : Discrepancies often arise from differences in starting material purity or reaction scaling. Reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity) are critical. Meta-analyses of literature data (e.g., comparing yields from and ) identify optimal protocols.

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.